2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate

Description

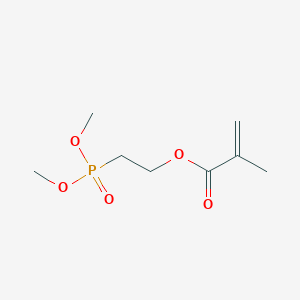

2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate is a phosphorus-containing methacrylate derivative characterized by a dimethoxyphosphoryl group attached to an ethyl ester linkage. Its molecular formula is C₉H₁₅O₅P, with a molar mass of 234.18 g/mol. The phosphonate group (PO(OCH₃)₂) contributes to hydrolytic resistance compared to phosphate esters, making it suitable for applications in polymer chemistry, flame retardants, or metal-chelating agents .

Properties

IUPAC Name |

2-dimethoxyphosphorylethyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15O5P/c1-7(2)8(9)13-5-6-14(10,11-3)12-4/h1,5-6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOHUWULLQCUGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCP(=O)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573932 | |

| Record name | 2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22432-83-3 | |

| Record name | 2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate typically involves the reaction of 2-methylprop-2-enoic acid with a phosphorylating agent such as dimethyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.

Scientific Research Applications

2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The compound’s unique structure allows it to act as a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between 2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate and analogous compounds.

Table 1: Key Comparisons

Structural and Functional Analysis

Phosphonate vs. Phosphate Esters

- The target compound’s dimethoxyphosphoryl group (phosphonate) confers greater hydrolytic stability compared to phosphate esters (e.g., ’s quaternary ammonium phosphate), which are more prone to hydrolysis .

- The absence of charged groups in the phosphonate (vs. the zwitterionic phosphate in ) reduces water solubility, making it preferable for hydrophobic polymer matrices.

Substituent Effects on Reactivity Ethyl 2-(diethoxyphosphoryl)prop-2-enoate () positions the phosphoryl group on the acrylate’s α-carbon, enhancing electron-withdrawing effects and radical polymerization rates compared to the target compound’s ethyl-linked phosphonate . Fluorinated analogs () exhibit extreme hydrophobicity and chemical inertness due to perfluoroalkyl chains, unlike the target compound’s aliphatic structure .

Brominated and Aromatic Derivatives Brominated phosphoryl compounds () act as flame retardants via radical scavenging, a property absent in the non-halogenated target compound . The benzyl-phosphinoyl derivative () benefits from aromatic conjugation, improving UV stability for outdoor applications, whereas the target compound’s aliphatic chain may require additional stabilizers .

Application-Specific Differences

- Polymer Chemistry : The target compound’s phosphonate group facilitates metal chelation in crosslinked polymers, whereas zwitterionic phosphate esters () are used in hydrophilic coatings .

- Flame Retardancy : Brominated derivatives () outperform the target compound in flame suppression but raise environmental concerns due to halogen content .

- Biomedical Uses : The zwitterionic phosphate in is biocompatible for drug delivery, while the target compound’s phosphonate may serve in dental resins or bone cements .

Research Findings and Trends

Recent studies highlight the growing use of phosphonate-containing methacrylates in dental composites and metal-organic frameworks (MOFs) due to their dual functionality as polymerizable and coordinating monomers . In contrast, fluorinated analogs () face regulatory scrutiny over persistence in ecosystems, driving interest in non-halogenated alternatives like the target compound .

Biological Activity

2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate is a phosphonate ester with the molecular formula C8H15O5P and a molecular weight of 222.18 g/mol. This compound has garnered attention in medicinal chemistry due to its unique structural properties and biological activities, particularly as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

Chemical Structure and Properties

The compound features a dimethoxyphosphoryl group attached to an ethyl chain, which is further linked to a 2-methylprop-2-enoate moiety. This configuration allows for distinct chemical reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C8H15O5P |

| Molecular Weight | 222.18 g/mol |

| CAS Number | Not specified |

| Chemical Structure | Structure |

Acetylcholinesterase Inhibition

Research has indicated that this compound exhibits significant inhibitory effects on AChE. This inhibition is crucial as AChE plays a vital role in terminating neurotransmission by hydrolyzing acetylcholine in the synaptic cleft. The ability to inhibit this enzyme suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.

The mechanism through which this compound inhibits AChE involves binding to the enzyme's active site, thereby preventing substrate access and subsequent catalysis. Studies have shown that the presence of the dimethoxyphosphoryl group enhances binding affinity, leading to increased inhibition efficiency.

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that compounds similar to this compound provided neuroprotective effects in animal models of neurodegeneration. These findings suggest that this compound could be beneficial in developing treatments for conditions characterized by cholinergic dysfunction.

- Biocidal Properties : Investigations into the biocidal properties of this compound revealed its potential application as a pesticide or biocide, particularly due to its ability to inhibit enzymes critical for the survival of certain pests.

- Structure-Activity Relationship (SAR) : Further studies on SAR have identified that modifications to the dimethoxyphosphoryl group can significantly alter biological activity. For example, replacing one of the methoxy groups with other functional groups can enhance or reduce AChE inhibition.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | CAS Number | Molecular Formula | AChE Inhibition Activity | Unique Features |

|---|---|---|---|---|

| Ethyl 2-(dimethoxyphosphoryl)acetate | 311-46-6 | C6H13O5P | Moderate | Shorter carbon chain |

| Dimethyl methylphosphonate | 756-79-6 | C3H9O4P | Low | Widely used as a pesticide |

| Diethyl phosphonoacetate | 1445-78-9 | C6H13O4P | High | Two ethyl groups; versatile in synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.